molecular formula C16H17NO3S B12064155 5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline

5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline

Cat. No.: B12064155
M. Wt: 303.4 g/mol
InChI Key: OMGFCNYALIXSSL-UHFFFAOYSA-N
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Description

5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline is a chemical compound characterized by its isoindoline core structure, which is substituted with a methoxy group at the 5-position and a sulfonyl group attached to a 4-methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline typically involves the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an aromatic amine and a suitable anhydride.

    Introduction of Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Scientific Research Applications

5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-[(4-chlorophenyl)sulfonyl]isoindoline
  • 5-Methoxy-2-[(4-nitrophenyl)sulfonyl]isoindoline
  • 5-Methoxy-2-[(4-fluorophenyl)sulfonyl]isoindoline

Uniqueness

5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern can lead to distinct properties compared to other similar compounds, making it a valuable molecule for specific research and industrial applications .

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

5-methoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole

InChI

InChI=1S/C16H17NO3S/c1-12-3-7-16(8-4-12)21(18,19)17-10-13-5-6-15(20-2)9-14(13)11-17/h3-9H,10-11H2,1-2H3

InChI Key

OMGFCNYALIXSSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)OC

Origin of Product

United States

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